molecular formula C9H16ClNOS B3059639 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol hydrochloride CAS No. 1049713-25-8

2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol hydrochloride

Cat. No.: B3059639
CAS No.: 1049713-25-8
M. Wt: 221.75 g/mol
InChI Key: CXIOLPDYXIYXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, various amine derivatives, and substituted thiophene compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol
  • 3-Thienylmethylamine
  • 2-Methyl-2-chloropropanol

Uniqueness

2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and development .

Properties

IUPAC Name

2-methyl-2-(thiophen-3-ylmethylamino)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS.ClH/c1-9(2,7-11)10-5-8-3-4-12-6-8;/h3-4,6,10-11H,5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIOLPDYXIYXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CSC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049713-25-8
Record name 1-Propanol, 2-methyl-2-[(3-thienylmethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049713-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.